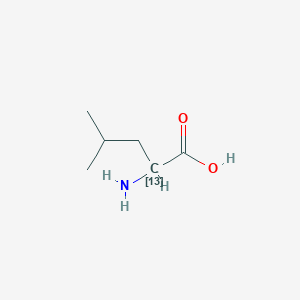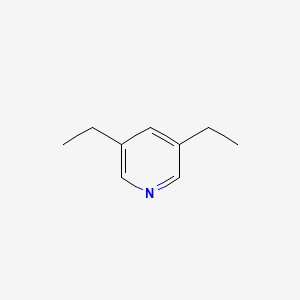
3,5-Diethylpyridine
描述
3,5-Diethylpyridine is an organic compound with the molecular formula C₉H₁₃N It belongs to the class of pyridine derivatives, characterized by the presence of two ethyl groups attached to the 3rd and 5th positions of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: 3,5-Diethylpyridine can be synthesized through various methods. One common approach involves the reaction of butanol, formaldehyde, and ammonia in the presence of a catalyst. This reaction typically occurs in the gas phase, using aluminosilicate catalysts to enhance the yield and selectivity of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the gas-phase condensation of butanol, formaldehyde, and ammonia. The reaction is carried out at elevated temperatures, typically between 500°C and 700°C, using a dehydrogenation catalyst . This method ensures high efficiency and scalability for large-scale production.
化学反应分析
Types of Reactions: 3,5-Diethylpyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the ethyl groups and the nitrogen atom in the pyridine ring.
Common Reagents and Conditions:
Oxidation: Oxidative reactions can be carried out using reagents such as potassium permanganate or chromium trioxide. These reactions typically occur under acidic conditions and result in the formation of carboxylic acids or ketones.
Reduction: Reduction reactions often involve the use of hydrogen gas in the presence of a metal catalyst, such as palladium or platinum. These reactions can convert this compound into its corresponding amine derivatives.
Substitution: Substitution reactions can be facilitated by reagents like halogens or alkyl halides. These reactions typically occur under basic conditions and result in the formation of substituted pyridine derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.
科学研究应用
3,5-Diethylpyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: In biological research, this compound is used as a probe to study enzyme mechanisms and interactions.
Medicine: Although not widely used in medicine, this compound has potential applications in drug discovery and development. Its structural features can be exploited to design new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of polymers and other specialty chemicals.
作用机制
The mechanism of action of 3,5-Diethylpyridine is primarily based on its ability to interact with other molecules through hydrogen bonding and π-π interactions. The nitrogen atom in the pyridine ring can act as a nucleophile, participating in various chemical reactions. Additionally, the ethyl groups can influence the compound’s reactivity and stability by providing steric hindrance and electronic effects .
相似化合物的比较
- 3,5-Dimethylpyridine (Lutidine)
- 2,6-Diethylpyridine
- 2-Methyl-5-ethylpyridine
Uniqueness: The unique combination of ethyl groups at the 3rd and 5th positions in 3,5-Diethylpyridine imparts distinct chemical properties, such as increased hydrophobicity and altered reactivity compared to its methyl-substituted counterparts .
属性
IUPAC Name |
3,5-diethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-3-8-5-9(4-2)7-10-6-8/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVPSRHNNQVBLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CN=C1)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40480226 | |
| Record name | 3,5-diethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
699-25-2 | |
| Record name | 3,5-diethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B1625611.png)
![5-(Methylthio)-6-nitrobenzo[d][1,3]dioxole](/img/structure/B1625615.png)
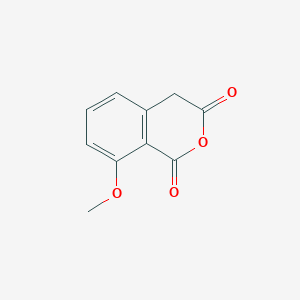
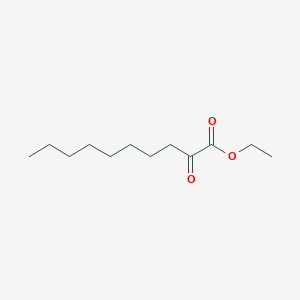
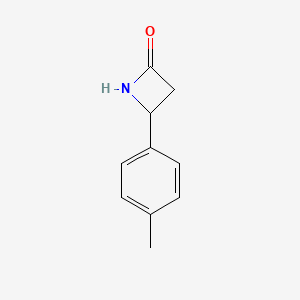
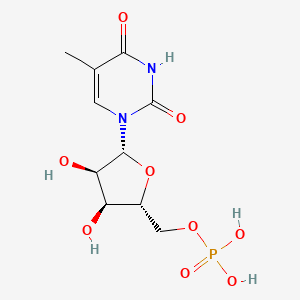
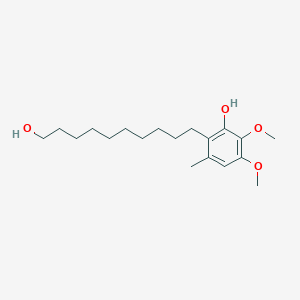
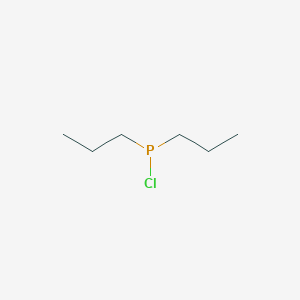
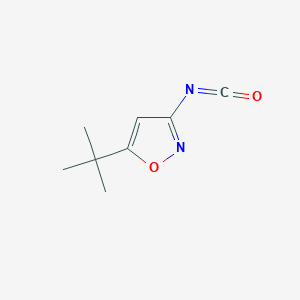

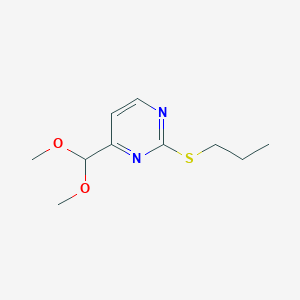
![2-[4-(Benzyloxy)-2-methoxyphenyl]-6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine](/img/structure/B1625628.png)
